3-Bromo-5-(dimethylamino)phenol
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Overview
Description
3-Bromo-5-(dimethylamino)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with a bromine atom at the 3-position and a dimethylamino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 5-(dimethylamino)phenol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(dimethylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
3-Bromo-5-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The bromine and dimethylamino groups contribute to its reactivity and ability to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromophenol: Lacks the dimethylamino group, reducing its potential for hydrogen bonding and other interactions.
5-Bromo-2-(dimethylamino)phenol: Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
3-Bromo-5-(dimethylamino)phenol is unique due to the presence of both the bromine and dimethylamino groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1073339-04-4 |
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Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-bromo-5-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3 |
InChI Key |
NMNDDAIPAUGBTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)Br)O |
Origin of Product |
United States |
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